molecular formula C15H11N B1267125 9-(prop-2-yn-1-yl)-9H-carbazole CAS No. 4282-77-3

9-(prop-2-yn-1-yl)-9H-carbazole

Cat. No.: B1267125
CAS No.: 4282-77-3
M. Wt: 205.25 g/mol
InChI Key: LIBFASXXGGLDFB-UHFFFAOYSA-N
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Description

9-(prop-2-yn-1-yl)-9H-carbazole is a useful research compound. Its molecular formula is C15H11N and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antibacterial Properties

9-(prop-2-yn-1-yl)-9H-carbazole has been utilized in the synthesis of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules. These molecules exhibit significant antifungal and antibacterial activities against various pathogenic fungal strains and bacteria (Rad et al., 2016). Similarly, carbazole derivatives have demonstrated antimicrobial properties, indicating the potential of 9H-carbazole as a precursor in developing new heterocyclic derivatives with antimicrobial activities (Salih et al., 2016).

Bacterial Biotransformation

Biphenyl-utilizing bacteria, such as Ralstonia sp. strain SBUG 290, have shown the ability to transform 9H-carbazole derivatives, which has implications for pharmaceutical applications. This bacterial biotransformation results in various hydroxylated 9H-carbazole metabolites (Waldau et al., 2009).

Neurodegenerative Diseases

9H-carbazole derivatives have been studied for their potential application in treating neurodegenerative diseases like Alzheimer’s. Research focused on Schiff bases derived from 9H-carbazole has shown promising results in drug-likeness and neuropsychiatric drug potential (Avram et al., 2021).

Wide Range of Biological Activities

The carbazole scaffold, including 9H-carbazole, is known for its wide range of biological activities. Modifications to this scaffold have yielded compounds with antibacterial, antimalarial, anticancer, and anti-Alzheimer properties (Tsutsumi et al., 2016).

Organic Semiconductors

Carbazole and its derivatives, including 9H-carbazole, have been utilized in the synthesis of organic semiconductors. These semiconductors are significant for applications in organic thin-film transistors (OTFTs), showcasing the versatility of carbazole derivatives in electronic applications (Han et al., 2015).

Spectro-Electrochemical Applications

9H-carbazole derivatives have been studied for their spectro-electrochemical behavior, particularly in the development of thin-layer polymers with potential applications in various electronic devices (Elamin et al., 2021).

Two-Photon Absorption and Data Storage

Carbazole derivatives have been explored for their two-photon absorption properties, making them suitable for data storage applications. These compounds demonstrate significant two-photon absorption cross-sections, indicating their potential in advanced optical storage technologies (Li et al., 2010).

Mechanism of Action

Future Directions

The future directions for “9-(prop-2-yn-1-yl)-9H-carbazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . They could also be considered as potential targets in medicinal chemistry given the beneficial effect of the propargyl moiety .

Properties

IUPAC Name

9-prop-2-ynylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h1,3-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBFASXXGGLDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300977
Record name 9-prop-2-ynylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-77-3
Record name 4282-77-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-prop-2-ynylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 3,000 ml. 3-necked, round bottom flask was fitted with mechanical stirrer, addition funnel, Dry Ice/acetone reflux condenser and means for providing nitrogen atmosphere. To the flask was added 75 g (0.45 mole) of carbazole, 20 g (0.50 mole) of sodium amide, and 1500 ml of liquid ammonia. After stirring vigorously at 31 33° C for about 2.5 hr, 75 g (0.63 mole) of 3-bromo-1-propyne was added dropwise over a period of 1 hr to the reaction mixture at -55° C. After the addition, striring was continued for an additional 5 hrs, and the ammonia was allowed to evaporate overnight. The residue in the reaction flask was extracted with hexane four times. In each extraction, 3,000 ml of hexane was used and the hexane mixture was stirred vigorously with a mechanical stirrer for about 5 hrs at room temperature. Removal of the solvent from each fraction gave the desired product: fraction #1 =24 g (m.p. 94°-100° C); fraction #2 =21 g (m.p. 103°-106° C); fraction #3 =25 g (m.p. 104°-106° C); and fraction 190 4 =17 g (m.p. 100°-106° C). The combined crystals (87 g, 94% yield) were recrystallized from hexane at a concentration of 7 g per 100 ml of hexane, giving 60 g of plate-like crystals, m.p. 104°-107° C. IR (KBr pellet) in cm-1 : 3250 (C≡CH), 2120 (C≡C), 1620 +1590 (C=C), 1480 (CH2), 1450 +1320 (C--N), 740 +720 (Ar), 680 +660 (C ≡CH).
Name
Dry Ice acetone
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75 g
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20 g
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liquid
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1500 mL
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75 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-(prop-2-yn-1-yl)-9H-carbazole
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9-(prop-2-yn-1-yl)-9H-carbazole
Customer
Q & A

Q1: What is the spatial arrangement of atoms in 9-(prop-2-yn-1-yl)-9H-carbazole?

A1: X-ray crystallography reveals that this compound has a nearly planar tricyclic aromatic ring system []. The two chlorine atoms in the structure are positioned slightly out of the carbazole ring plane. The acetylene group adopts a syn orientation relative to the ring system. The crystal structure lacks noticeable π-π stacking interactions or hydrogen bonds [].

Q2: How is Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate synthesized?

A2: Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate is synthesized through a 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry" []. This reaction occurs between α-azido diethyl amino methylphosphonate and this compound in a 50:50 water/ethanol mixture. Copper sulfate pentahydrate and sodium ascorbate are used as catalysts to achieve high yield and regioselectivity, yielding the 1,4-regioisomer as the major product [].

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